N-(4-Ethylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(4-Ethylphenyl)-2-methyloxolan-3-amine is an organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of an ethylphenyl group attached to an oxolane ring, which is further substituted with an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-ethylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced oxolane compounds, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Ethylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-methyloxolan-3-amine
- N-(4-Ethylphenyl)-2-methyloxirane
- N-(4-Ethylphenyl)-2-methyloxolane
Uniqueness
N-(4-Ethylphenyl)-2-methyloxolan-3-amine is unique due to the presence of both an ethylphenyl group and an oxolane ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-3-11-4-6-12(7-5-11)14-13-8-9-15-10(13)2/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
CXFWLVQOWUQYSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCOC2C |
Origin of Product |
United States |
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